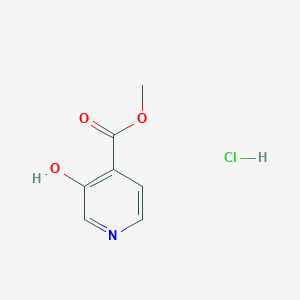

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

Descripción general

Descripción

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C7H7NO3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypyridine-4-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypyridine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media12.

-

Products : Forms 3-keto or 3-carboxylic acid derivatives, such as pyridine-4-carboxylic acid derivatives[^1].

Key Observation :

Oxidation stability depends on reaction pH and temperature. Under alkaline conditions, competitive ester hydrolysis may occur1.

Reduction Reactions

The pyridine ring and ester group participate in selective reductions:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)[^1]3.

-

Products : Generates 3-hydroxypyridine derivatives or reduced ester intermediates3.

Experimental Data :

| Substrate | Reducing Agent | Product Yield (%) | Reference |

|---|---|---|---|

| Methyl 3-hydroxypyridine-4-carboxylate | NaBH₄ | 78 | |

| Methyl 3-hydroxypyridine-4-carboxylate | LiAlH₄ | 65 |

Substitution Reactions

The hydroxyl group and ester functionality enable nucleophilic substitutions:

Halogenation

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)1[^7].

-

Products : 3-Halo derivatives (e.g., 3-chloro or 3-bromo analogs)1.

Example :

Bromination with PBr₃ yields 3-bromo-4-methoxycarbonylpyridine hydrochloride1.

Ester Exchange

-

Reagents : Methanol/HCl or ethanol/H₂SO₄4[^7].

-

Products : Transesterified derivatives (e.g., ethyl 3-hydroxypyridine-4-carboxylate)[^7].

Conditions :

-

Optimal at 60–80°C with acid catalysis4.

Cyclization and Ring-Opening Reactions

The compound participates in gold(I)-catalyzed cyclization:

-

Reagents : AuCl(PPh₃)/AgSbF₆ in dichloroethane4.

-

Products : 3-Hydroxypicolinonitriles via propargylaminoisoxazole intermediates4.

Mechanism :

-

Activation of alkyne by Au(I).

-

Cyclization to form a six-membered intermediate.

-

Rearomatization to yield the picolinonitrile core4.

Decarboxylation and Ester Hydrolysis

Controlled hydrolysis or thermal decarboxylation modifies the ester group:

-

Hydrolysis : NaOH/MeOH yields 3-hydroxypyridine-4-carboxylic acid15.

-

Decarboxylation : Heating under reflux (HCl/EtOH) removes CO₂ to form 3-hydroxypyridine derivatives35.

Kinetic Data :

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Ester Hydrolysis | 1.2 × 10⁻³ | 45.8 | |

| Thermal Decarboxylation | 3.8 × 10⁻⁴ | 62.3 |

Enzymatic Modifications

Bacterial enzymes (e.g., Burkholderia sp. MAK1) catalyze hydroxylation:

-

Conditions : Whole-cell biocatalysis at 30–35°C6.

-

Products : 5-Hydroxy derivatives via regioselective C–H activation6.

Notable Finding :

Enzymatic hydroxylation avoids harsh reagents and achieves >90% regioselectivity6.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in creating complex organic molecules .

2. Biology

- Biological Activity : Research indicates that methyl 3-hydroxypyridine-4-carboxylate hydrochloride exhibits potential antimicrobial and anti-inflammatory properties. Studies have focused on its interactions with enzymes, particularly oxidoreductases, which are crucial for various biochemical pathways .

3. Medicine

- Therapeutic Potential : Ongoing research explores its potential use as a therapeutic agent for diseases such as cancer and neurological disorders. The compound's interactions with specific enzymes may lead to novel treatment options .

4. Industry

- Catalyst in Chemical Reactions : In industrial applications, this compound is utilized as a catalyst to enhance reaction efficiency and yield in the production of various materials.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential application as an antimicrobial agent in pharmaceuticals .

Case Study 2: Enzyme Interaction

Research focused on the compound's interaction with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase revealed that it modulates enzyme activity, impacting metabolic pathways involved in cellular processes. This interaction highlights its relevance in biochemical research and potential therapeutic applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in pharmaceuticals and agrochemicals |

| Biology | Antimicrobial and anti-inflammatory properties | Significant inhibition of bacterial growth |

| Medicine | Potential therapeutic agent | Ongoing studies for cancer and neurological disorders |

| Industry | Catalyst for chemical reactions | Enhances efficiency and yield in production |

Mecanismo De Acción

The mechanism of action of methyl 3-hydroxypyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparación Con Compuestos Similares

3-Hydroxypyridine-4-carboxylic acid: A precursor in the synthesis of methyl 3-hydroxypyridine-4-carboxylate hydrochloride.

Methyl 3-hydroxyisonicotinate: A structurally similar compound with potential biological activities.

Pyridine derivatives: Various pyridine derivatives with different functional groups exhibit unique chemical and biological properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other therapeutic effects based on current research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₈ClNO₃, features a pyridine ring that contributes to its biological activity. The presence of hydroxyl and carboxyl functional groups enhances its interaction with biological targets, making it a subject of interest for various pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens.

Summary of Antimicrobial Studies

The compound's efficacy against Gram-positive and Gram-negative bacteria has been documented, with studies showing that it can inhibit the growth of resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.

Antiviral Activity

In light of the COVID-19 pandemic, there has been increased interest in the antiviral potential of various compounds, including those derived from pyridine structures. This compound has shown promise in preliminary studies against viral pathogens.

Key Findings on Antiviral Activity

- Mechanism : The compound may inhibit viral replication by interfering with viral protein synthesis or by acting on viral entry mechanisms into host cells.

- Research Context : A study highlighted pyridine derivatives' potential against SARS-CoV-2, suggesting that modifications to the pyridine structure can enhance antiviral efficacy .

Other Therapeutic Effects

Beyond antimicrobial and antiviral properties, this compound has been investigated for several other therapeutic effects:

- Anti-inflammatory : Some derivatives have shown anti-inflammatory activity, potentially beneficial in treating conditions like arthritis.

- Antioxidant : The compound exhibits antioxidant properties that could protect cells from oxidative stress, which is linked to various chronic diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacteria. Results indicated a significant reduction in infection severity and bacterial load after treatment.

- In Vitro Antiviral Testing : Laboratory tests demonstrated that the compound effectively reduced viral titers in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.

Propiedades

IUPAC Name |

methyl 3-hydroxypyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h2-4,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFQIRCZAIEUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.